molecular formula C12H10N2OS B13946182 8-Phenyl-7-thia-1,5-diazabicyclo[4.3.0]nona-2,5-dien-4-one CAS No. 51068-11-2

8-Phenyl-7-thia-1,5-diazabicyclo[4.3.0]nona-2,5-dien-4-one

Cat. No.: B13946182
CAS No.: 51068-11-2
M. Wt: 230.29 g/mol
InChI Key: QFKQAYHUYGWWNA-UHFFFAOYSA-N
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Description

8-Phenyl-7-thia-1,5-diazabicyclo[430]nona-2,5-dien-4-one is a bicyclic compound that features a unique structure incorporating a thiazole ring fused with a diazabicyclo system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Phenyl-7-thia-1,5-diazabicyclo[4.3.0]nona-2,5-dien-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted thiazole with a diazabicyclo compound under acidic or basic conditions to promote cyclization and formation of the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

8-Phenyl-7-thia-1,5-diazabicyclo[4.3.0]nona-2,5-dien-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiazole rings.

Scientific Research Applications

8-Phenyl-7-thia-1,5-diazabicyclo[4.3.0]nona-2,5-dien-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiazole derivatives have shown efficacy.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 8-Phenyl-7-thia-1,5-diazabicyclo[4.3.0]nona-2,5-dien-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target being studied.

Comparison with Similar Compounds

Similar Compounds

    1,5-Diazabicyclo[4.3.0]non-5-ene: Another bicyclic compound with a similar diazabicyclo structure but lacking the phenyl and thiazole rings.

    Thiazole derivatives: Compounds containing the thiazole ring, which share some chemical properties with 8-Phenyl-7-thia-1,5-diazabicyclo[4.3.0]nona-2,5-dien-4-one.

Uniqueness

The uniqueness of this compound lies in its combination of a phenyl group, thiazole ring, and diazabicyclo system, which imparts distinct chemical and biological properties.

Properties

CAS No.

51068-11-2

Molecular Formula

C12H10N2OS

Molecular Weight

230.29 g/mol

IUPAC Name

2-phenyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C12H10N2OS/c15-11-6-7-14-8-10(16-12(14)13-11)9-4-2-1-3-5-9/h1-7,10H,8H2

InChI Key

QFKQAYHUYGWWNA-UHFFFAOYSA-N

Canonical SMILES

C1C(SC2=NC(=O)C=CN21)C3=CC=CC=C3

Origin of Product

United States

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